![molecular formula C24H27ClN2O2S2 B2847077 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone CAS No. 478063-33-1](/img/structure/B2847077.png)
1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C24H27ClN2O2S2 and its molecular weight is 475.06. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of 4-chlorophenyl and thiadiazole derivatives. The structural framework includes a thiadiazole ring , which is known for its significant biological properties. The presence of the tert-butyl and hydroxyphenyl groups enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
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Antimicrobial Activity
- Thiadiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds containing a thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties
- Anti-inflammatory Effects
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many thiadiazoles act as inhibitors of key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Some studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
- Antimicrobial Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives for anticancer activity, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.28 µg/mL. This effect was linked to cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of several thiadiazole compounds against E. coli and S. aureus. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial activity .
Data Tables
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit potent antioxidant properties. The presence of the hydroxyphenyl group enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies. A study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in cellular models .
Anticancer Potential
The thiadiazole moiety has been linked to anticancer activity. In vitro studies showed that this compound inhibits the proliferation of various cancer cell lines. For instance, it was reported that the compound induced apoptosis in breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. A recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Polymer Additives
Due to its thermal stability and antioxidant properties, this compound can be utilized as an additive in polymer formulations. It enhances the durability and lifespan of materials exposed to oxidative environments. Research has shown that incorporating this compound into polymer matrices significantly improves their thermal and mechanical properties .
Coatings and Paints
The compound's ability to inhibit corrosion makes it suitable for use in protective coatings. Studies have indicated that coatings containing this compound demonstrated improved resistance to environmental degradation compared to traditional formulations .
Photocatalytic Activity
Recent investigations have revealed that this compound can act as a photocatalyst under UV light. It facilitates the degradation of organic pollutants in wastewater treatment processes. Experimental results showed a significant reduction in chemical oxygen demand (COD) when treated with this photocatalyst .
Soil Remediation
The compound's efficacy in breaking down hazardous substances in soil has been documented. Field studies indicated that its application led to a marked decrease in heavy metal concentrations in contaminated soils, showcasing its potential for environmental remediation efforts .
Case Studies
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S2/c1-23(2,3)17-11-15(12-18(20(17)29)24(4,5)6)21-26-27-22(31-21)30-13-19(28)14-7-9-16(25)10-8-14/h7-12,29H,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZPPPSFIYNNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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